4-(2-Ethylphenyl)pyrrolidin-2-one
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Overview
Description
4-(2-Ethylphenyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry. The presence of the pyrrolidinone ring in various natural and synthetic compounds has garnered significant attention due to its potential therapeutic applications .
Preparation Methods
The synthesis of 4-(2-Ethylphenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach is the amination and cyclization of functionalized acyclic substrates . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
Chemical Reactions Analysis
4-(2-Ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(2-Ethylphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by the stereochemistry of its substituents, which affects its binding mode to enantioselective proteins . The non-planarity of the pyrrolidinone ring allows for increased three-dimensional coverage, enhancing its pharmacophore space exploration .
Comparison with Similar Compounds
4-(2-Ethylphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler analog with similar biological activities but different steric and electronic properties.
3-Iodopyrroles: Compounds with similar structural motifs but different functional properties and reactivity.
Pyrrolizines: Compounds with a fused ring system that exhibit different biological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(2-ethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-2-9-5-3-4-6-11(9)10-7-12(14)13-8-10/h3-6,10H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
JZKQDERMXYOCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CC(=O)NC2 |
Origin of Product |
United States |
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